molecular formula C7H5Br2N3S B3299086 4,7-Dibromo-2-hydrazinylbenzo[d]thiazole CAS No. 898748-05-5

4,7-Dibromo-2-hydrazinylbenzo[d]thiazole

Cat. No.: B3299086
CAS No.: 898748-05-5
M. Wt: 323.01 g/mol
InChI Key: JKMWDHCIORLGAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dibromo-2-hydrazinylbenzo[d]thiazole is a brominated aromatic heterocyclic compound with the molecular formula C7H5Br2N3S. This compound is characterized by the presence of two bromine atoms and a hydrazine group attached to the benzo[d]thiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dibromo-2-hydrazinylbenzo[d]thiazole typically involves the bromination of 2-hydrazinylbenzo[d]thiazole. The reaction conditions include the use of bromine (Br2) in an appropriate solvent, such as dichloromethane (DCM), under controlled temperature and reaction time to ensure selective bromination at the desired positions on the ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise control over reaction parameters to achieve high yields and purity. The process may also include purification steps such as recrystallization or column chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 4,7-Dibromo-2-hydrazinylbenzo[d]thiazole can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2O2, in aqueous or organic solvents.

  • Reduction: LiAlH4, NaBH4, in solvents such as ether or THF.

  • Substitution: Various nucleophiles (e.g., amines, alcohols) in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Introduction of new functional groups such as amides, esters, or ethers.

Scientific Research Applications

4,7-Dibromo-2-hydrazinylbenzo[d]thiazole has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate enzyme activities or cellular processes.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: The compound is used in the production of materials with specific properties, such as flame retardants or dyes.

Mechanism of Action

The mechanism by which 4,7-Dibromo-2-hydrazinylbenzo[d]thiazole exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 4,7-Dibromobenzo[d]thiazole: Similar structure but lacks the hydrazine group.

  • 2-Hydrazinobenzo[d]thiazole: Similar structure but lacks the bromine atoms.

  • 4,7-Dibromo-2-phenylbenzo[d]thiazole: Similar structure but has a phenyl group instead of a hydrazine group.

Properties

IUPAC Name

(4,7-dibromo-1,3-benzothiazol-2-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2N3S/c8-3-1-2-4(9)6-5(3)11-7(12-10)13-6/h1-2H,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMWDHCIORLGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Br)N=C(S2)NN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,7-Dibromo-2-hydrazinylbenzo[d]thiazole
Reactant of Route 2
Reactant of Route 2
4,7-Dibromo-2-hydrazinylbenzo[d]thiazole
Reactant of Route 3
Reactant of Route 3
4,7-Dibromo-2-hydrazinylbenzo[d]thiazole
Reactant of Route 4
Reactant of Route 4
4,7-Dibromo-2-hydrazinylbenzo[d]thiazole
Reactant of Route 5
Reactant of Route 5
4,7-Dibromo-2-hydrazinylbenzo[d]thiazole
Reactant of Route 6
4,7-Dibromo-2-hydrazinylbenzo[d]thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.